molecular formula C13H11ClO2 B6363761 4-(3-Chloro-4-methoxyphenyl)phenol, 95% CAS No. 1181344-89-7

4-(3-Chloro-4-methoxyphenyl)phenol, 95%

Cat. No. B6363761
M. Wt: 234.68 g/mol
InChI Key: DFLRMBTVMSZCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxyphenyl)phenol, 95% (4-CMPP) is a phenolic compound that has been used in a variety of scientific research applications. It is a common ingredient in many laboratory experiments, and has been studied for its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Chloro-4-methoxyphenyl)phenol, 95% involves the reaction of 3-chloro-4-methoxyphenol with phenol in the presence of a catalyst.

Starting Materials
3-chloro-4-methoxyphenol, phenol, catalyst

Reaction
Mix 3-chloro-4-methoxyphenol and phenol in a 1:1 molar ratio in a reaction vessel., Add a catalyst such as copper(II) chloride or palladium(II) acetate to the reaction mixture., Heat the reaction mixture to a temperature of 100-150°C and stir for several hours., Cool the reaction mixture and filter the resulting solid product., Wash the solid product with a suitable solvent such as ethanol or acetone to remove any impurities., Dry the product under vacuum to obtain 4-(3-Chloro-4-methoxyphenyl)phenol, 95%.

Mechanism Of Action

4-(3-Chloro-4-methoxyphenyl)phenol, 95% has been shown to act as an inhibitor of CYP2C19 and ADA enzymes. In the case of CYP2C19, 4-(3-Chloro-4-methoxyphenyl)phenol, 95% binds to the active site of the enzyme and prevents its activity. In the case of ADA, 4-(3-Chloro-4-methoxyphenyl)phenol, 95% binds to the active site of the enzyme and prevents the conversion of adenosine to inosine.

Biochemical And Physiological Effects

The inhibition of CYP2C19 and ADA enzymes by 4-(3-Chloro-4-methoxyphenyl)phenol, 95% has been studied for its potential effects on drug metabolism and adenosine metabolism, respectively. In the case of CYP2C19, the inhibition of this enzyme can lead to an increase in the levels of certain drugs in the body, which can result in an increase in the therapeutic effects of these drugs. In the case of ADA, the inhibition of this enzyme can lead to an increase in the levels of adenosine in the body, which can result in increased energy production and improved neurological function.

Advantages And Limitations For Lab Experiments

4-(3-Chloro-4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level (95%). Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. 4-(3-Chloro-4-methoxyphenyl)phenol, 95% is not soluble in water, so it must be dissolved in an organic solvent in order to be used in experiments. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for 4-(3-Chloro-4-methoxyphenyl)phenol, 95% are numerous. Further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit CYP2C19 and ADA enzymes. Additionally, further research could be conducted to explore its potential use as a tool to study drug metabolism and adenosine metabolism. Additionally, further research could be conducted to explore its potential use as an inhibitor of other enzymes, such as CYP3A4 and CYP2D6. Finally, further research could be conducted to explore its potential use in other laboratory experiments, such as its ability to act as a stabilizing agent for other compounds.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)phenol, 95% has been studied for its ability to act as an inhibitor of cytochrome P450 2C19 (CYP2C19) enzymes. CYP2C19 enzymes are responsible for the metabolism of many drugs and other compounds, and the inhibition of these enzymes can be used to study the effects of drug metabolism. Additionally, 4-(3-Chloro-4-methoxyphenyl)phenol, 95% has been studied for its potential to act as an inhibitor of the enzyme adenosine deaminase (ADA). ADA is involved in the metabolism of adenosine, and its inhibition has been studied as a potential therapeutic target for the treatment of certain diseases.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLRMBTVMSZCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680730
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxyphenyl)phenol

CAS RN

1181344-89-7
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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